金雀花碱

描述

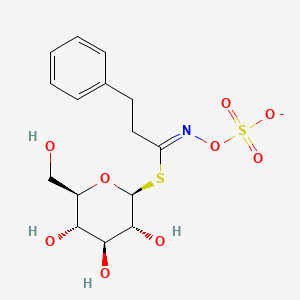

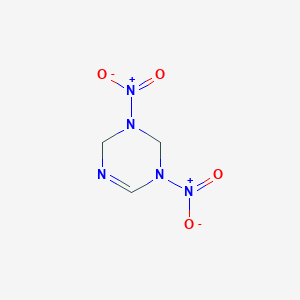

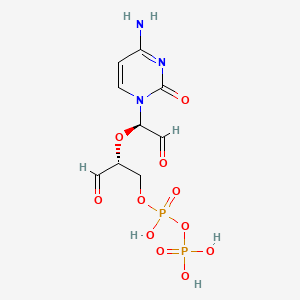

Anagyrine is a teratogenic quinolizidine alkaloid first isolated from the plant Anagyris foetida in 1885 by French biologists Hardy and Gallois . It is also found in various species of the genus Lupinus (lupins) . Anagyrine is known for its toxic properties, particularly its ability to cause crooked calf disease in cattle when ingested during certain periods of pregnancy .

科学研究应用

Anagyrine has diverse applications in scientific research:

作用机制

Target of Action

Anagyrine, a teratogenic alkaloid, primarily targets acetylcholine receptors in living organisms . These receptors play a crucial role in transmitting signals to muscles, thereby controlling muscle contraction and relaxation.

Mode of Action

The structure of anagyrine allows it to mimic acetylcholine, a neurotransmitter, and bind to acetylcholine receptors . As a result, anagyrine acts as an acetylcholine agonist, increasing the amount of signal being sent to muscles in the organism’s body, much like nicotine .

Pharmacokinetics

Its molecular weight (24434 g/mol) and chemical formula (C15H20N2O) suggest that it may have certain bioavailability characteristics .

Result of Action

Anagyrine is known for its teratogenic effects, particularly causing crooked calf disease if ingested by a cow during certain periods of pregnancy . This disease is characterized by deformities in calves, demonstrating the significant impact of anagyrine at the molecular and cellular levels.

Action Environment

The action of anagyrine can be influenced by various environmental factors. For instance, the concentration of anagyrine varies throughout lupines that contain it, being found in growing leaf material in a young lupinus plant and in the flower and seed of a mature plant . This suggests that the plant’s growth stage and environment can affect the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Anagyrine plays a significant role in biochemical reactions as an acetylcholine agonist . It interacts with acetylcholine receptors, increasing the amount of signal being sent to muscles in the organism’s body, much like nicotine . This interaction can lead to various physiological effects, including muscle contractions and other neuromuscular activities.

Cellular Effects

Anagyrine affects various types of cells and cellular processes. It influences cell function by interacting with acetylcholine receptors on the cell surface, leading to increased muscle contractions . This interaction can also impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased signaling can lead to changes in the expression of genes involved in muscle function and metabolism.

Molecular Mechanism

The molecular mechanism of anagyrine involves its binding to acetylcholine receptors, which are proteins located on the surface of muscle cells . By acting as an acetylcholine agonist, anagyrine increases the activity of these receptors, leading to enhanced muscle contractions. This mechanism is similar to that of nicotine, which also acts on acetylcholine receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anagyrine can change over time. The stability and degradation of anagyrine can influence its long-term effects on cellular function. Studies have shown that anagyrine can cause persistent changes in muscle function and neuromuscular activity over extended periods . The stability of anagyrine in laboratory conditions is crucial for understanding its long-term effects.

Dosage Effects in Animal Models

The effects of anagyrine vary with different dosages in animal models. At low doses, anagyrine can cause mild muscle contractions and neuromuscular activity . At high doses, it can lead to severe toxic effects, including crooked calf disease in pregnant cows . The threshold for these effects is critical for understanding the safe and toxic levels of anagyrine.

Metabolic Pathways

Anagyrine is involved in various metabolic pathways, including those related to acetylcholine metabolism . It interacts with enzymes and cofactors involved in the synthesis and degradation of acetylcholine, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the organism.

Transport and Distribution

Anagyrine is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions influence its localization and accumulation in different parts of the body. Understanding the transport and distribution of anagyrine is essential for determining its overall effects on the organism.

Subcellular Localization

The subcellular localization of anagyrine is primarily associated with acetylcholine receptors on the cell surface . This localization is crucial for its activity and function, as it allows anagyrine to interact with its target receptors effectively. Post-translational modifications and targeting signals may also play a role in directing anagyrine to specific cellular compartments.

准备方法

Synthetic Routes and Reaction Conditions: Anagyrine can be synthesized through several methods. One notable synthesis involves the use of quinolizidine as a starting material, followed by a series of reactions including cyclization and oxidation . The specific reaction conditions, such as temperature and solvents, vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of anagyrine typically involves extraction from natural sources, such as the leaves, stems, and seeds of Anagyris foetida and Lupinus species . The extraction process may involve the use of solvents like ethanol or methanol, followed by purification steps such as chromatography to isolate the alkaloid .

化学反应分析

Types of Reactions: Anagyrine undergoes various chemical reactions, including:

Oxidation: Anagyrine can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert anagyrine into its corresponding reduced forms.

Substitution: Anagyrine can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary, but may include the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinolizidine derivatives, while reduction can produce various reduced forms of anagyrine .

相似化合物的比较

Cytisine: A nicotinic acetylcholine receptor agonist, used in smoking cessation therapies.

Lupanine: Found in lupins, it has similar toxic properties and is studied for its pharmacological effects.

Uniqueness of Anagyrine: Anagyrine is unique due to its specific teratogenic effects, particularly its ability to cause crooked calf disease in cattle . Its distinct interaction with acetylcholine receptors also sets it apart from other quinolizidine alkaloids .

属性

IUPAC Name |

(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEQMASDZFXSJI-JHJVBQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-89-5 | |

| Record name | (-)-Anagyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANAGYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYU1U980Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is anagyrine and what is it known for?

A1: Anagyrine is a quinolizidine alkaloid naturally occurring in various lupine species (Lupinus spp.). It is recognized for its teratogenic effects, particularly in livestock, leading to a condition known as "crooked calf disease." [, , ]

Q2: How does anagyrine cause crooked calf disease?

A2: Anagyrine is a teratogen, meaning it can cause birth defects. In pregnant cows, ingestion of anagyrine-containing lupines between gestation days 40 and 70 can disrupt fetal movement. This inhibited movement leads to skeletal malformations in calves, including twisted or bowed limbs (arthrogryposis), spine (scoliosis or kyphosis), and neck (torticollis), as well as cleft palates. [, , ]

Q3: Which lupine species are known to contain anagyrine at potentially teratogenic levels?

A3: Research has identified 14 lupine species with potentially teratogenic anagyrine concentrations. These include Lupinus sulphureus, Lupinus leucophyllus, Lupinus caudatus, Lupinus sericeus, Lupinus argenteus, and others. Notably, anagyrine-free cultivars of certain species, like the 'Hederma' cultivar of Lupinus sulphureus, have been developed. [, ]

Q4: Are there other alkaloids in lupines that might contribute to toxicity?

A4: Yes, lupines contain numerous alkaloids besides anagyrine. Sparteine, lupinine, and lupanine are some examples. While not the primary teratogen in crooked calf disease, these alkaloids can contribute to general lupine toxicity, causing symptoms distinct from birth defects. [, ]

Q5: Does an animal's body condition affect anagyrine toxicity?

A5: Research suggests that body condition can influence the absorption and elimination of anagyrine. Studies in sheep and cattle showed that animals in lower body condition had higher serum concentrations and slower elimination of anagyrine compared to those in better condition. This suggests that nutritional status could play a role in susceptibility to anagyrine-induced toxicity. [, ]

Q6: What is the proposed mechanism of action for anagyrine's teratogenic effects?

A6: Anagyrine is hypothesized to act as a nicotinic acetylcholine receptor (nAChR) antagonist. Research on cell lines expressing different nAChR subtypes suggests that anagyrine may preferentially desensitize neuronal nAChRs over those found in fetal muscle. This desensitization could disrupt nerve signaling, leading to the observed fetal movement inhibition and subsequent skeletal malformations. []

Q7: Is anagyrine the only alkaloid implicated in contracture-type birth defects?

A8: No, other piperidine alkaloids found in lupines and related plants, like ammodendrine in Lupinus formosus, have also been linked to crooked calf disease and similar conditions in other livestock species. These piperidine alkaloids are thought to share a similar mechanism of action with anagyrine, potentially involving the disruption of fetal movement through nAChR interactions. [, ]

Q8: What is the chemical structure of anagyrine?

A9: Anagyrine is a quinolizidine alkaloid, meaning it contains a characteristic quinolizidine ring system. Its structure closely resembles that of its isomer, thermopsine, differing only in the configuration at specific carbon atoms. This subtle structural difference significantly impacts their chemical reactivity. [, , ]

Q9: What are the molecular formula and weight of anagyrine?

A10: Anagyrine has a molecular formula of C15H20N2O and a molecular weight of 244.33 g/mol. [, ]

Q10: What spectroscopic techniques are useful for characterizing anagyrine?

A11: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, along with mass spectrometry (MS), are instrumental in identifying and characterizing anagyrine. These techniques provide detailed information about the compound's structure, including the arrangement of atoms, and can distinguish it from closely related alkaloids like thermopsine. [, , , ]

Q11: Where is anagyrine found in nature?

A12: Anagyrine is primarily found in plants of the Lupinus genus, commonly known as lupines. Within these plants, anagyrine concentration varies significantly depending on the species, plant part, and stage of growth. [, , ]

Q12: How is anagyrine typically extracted and quantified from plant material?

A14: Anagyrine extraction from plant material often involves acidic solutions followed by liquid-liquid extraction with organic solvents. Quantification is commonly achieved using gas chromatography (GC) coupled with a suitable detector like a flame ionization detector (FID) or, for more specific and sensitive detection, mass spectrometry (MS). [, , ]

Q13: Are there alternative methods for analyzing anagyrine?

A15: High-performance liquid chromatography (HPLC) coupled with various detectors like UV or MS detectors is another viable method for analyzing anagyrine, especially when dealing with complex plant extracts containing multiple alkaloids. [, ]

Q14: What measures are taken to ensure the accuracy and reliability of analytical methods for anagyrine?

A16: Analytical methods for quantifying anagyrine undergo validation procedures to demonstrate their accuracy, precision, specificity, linearity, and robustness. This typically involves analyzing standard solutions of known concentrations and comparing the results to certified reference materials when available. []

Q15: What is the environmental impact of anagyrine?

A17: While anagyrine's toxicity to livestock is well-documented, its broader environmental impact is less explored. Given its presence in plant material and potential for leaching into the surrounding environment, further research is needed to assess its effects on soil organisms, water quality, and non-target animal species. []

Q16: Are there strategies for mitigating the environmental risks associated with anagyrine?

A18: Managing livestock grazing to avoid periods when lupines contain high levels of anagyrine can help reduce environmental contamination. Developing and promoting the use of low-alkaloid or anagyrine-free lupine cultivars could further minimize the risk of anagyrine release into the environment. [, ]

Q17: What are some ongoing areas of research related to anagyrine?

A19: Current research continues to explore the precise molecular mechanisms underlying anagyrine's teratogenic effects, particularly focusing on its interactions with specific nAChR subtypes and potential downstream signaling pathways. Additionally, researchers are investigating the potential for developing effective antidotes or treatments for anagyrine poisoning in livestock. [, ]

Q18: What is the historical context of anagyrine research?

A20: The recognition of lupine toxicity, including the teratogenic effects now attributed to anagyrine, dates back centuries. Early research focused on identifying the toxic principles in lupines, leading to the isolation and characterization of various alkaloids. The identification of anagyrine as the primary teratogen in crooked calf disease marked a significant milestone in understanding and managing this condition. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dinitro-N-[(E)-(2-pyridin-2-ylcyclohexylidene)amino]aniline](/img/structure/B1237635.png)

![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)

![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)